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Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),

is a receptor for medium and long-chain unsaturated fatty acids, including omega-3 fatty acids

like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] GPR120 is expressed in

various immune cells, particularly in pro-inflammatory macrophages and adipocytes.[2] Its

activation has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.

[2][3] The anti-inflammatory signaling of GPR120 is primarily mediated through a β-arrestin-2

dependent pathway, which inhibits both Toll-like receptor (TLR) and tumor necrosis factor-alpha

(TNF-α) inflammatory signaling pathways.[1][2][3] Specifically, ligand-stimulated GPR120

recruits β-arrestin-2, leading to the internalization of the receptor complex. This complex then

interferes with the activation of TAK1, a key kinase in pro-inflammatory cascades, by inhibiting

the interaction between TAK1 and TAB1.[1][2]

GPR120 Agonist 2 is a novel, potent, and selective synthetic agonist designed to harness the

therapeutic potential of GPR120 activation. These application notes provide a framework for

utilizing flow cytometry to characterize the immunomodulatory effects of GPR120 Agonist 2 on

macrophages and T cells. The protocols outlined below are designed for researchers,

scientists, and drug development professionals to assess the impact of this agonist on immune

cell phenotype and function.
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Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells

within a heterogeneous population. This application note describes the use of flow cytometry to

quantify changes in macrophage polarization and T cell activation/cytokine production following

treatment with GPR120 Agonist 2.

Macrophage Polarization: Macrophages can be broadly classified into a pro-inflammatory M1

phenotype and an anti-inflammatory M2 phenotype.[4] Flow cytometry can be used to

identify these populations based on the expression of specific cell surface markers. GPR120

agonism is expected to promote a shift from the M1 to the M2 phenotype, and this protocol

details the methods to quantify this change.

T Cell Activation and Cytokine Profiling: GPR120 has also been shown to regulate T cell

responses.[5] This protocol outlines the stimulation of T cells in the presence of GPR120
Agonist 2, followed by intracellular staining for key cytokines to assess the agonist's effect

on T cell function.

Experimental Protocols
Protocol 1: Macrophage Polarization Analysis

This protocol describes the in vitro differentiation of human monocytes into macrophages,

polarization into M1 and M2 phenotypes, treatment with GPR120 Agonist 2, and subsequent

analysis by flow cytometry.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RosetteSep™ Human Monocyte Enrichment Cocktail

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Recombinant Human M-CSF (50 ng/mL)

Recombinant Human GM-CSF (50 ng/mL)

Recombinant Human IL-4 (20 ng/mL)
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Recombinant Human IL-13 (20 ng/mL)

Lipopolysaccharide (LPS) (100 ng/mL)

Recombinant Human IFN-γ (20 ng/mL)

GPR120 Agonist 2 (various concentrations)

Phosphate Buffered Saline (PBS)

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

Fc Block (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies (see Table 1)

Live/Dead Fixable Viability Stain

Procedure:

Monocyte Isolation: Isolate monocytes from human PBMCs using a negative selection

method like RosetteSep™.

Macrophage Differentiation (M0): Culture monocytes in RPMI-1640 with 10% FBS and 50

ng/mL M-CSF for 6 days to generate M0 macrophages.

Macrophage Polarization:

M1 Polarization: On day 6, replace the medium with fresh RPMI-1640 containing 100

ng/mL LPS and 20 ng/mL IFN-γ.

M2 Polarization: On day 6, replace the medium with fresh RPMI-1640 containing 20 ng/mL

IL-4 and 20 ng/mL IL-13.

Treatment with GPR120 Agonist 2: Concurrently with polarization, treat the cells with

GPR120 Agonist 2 at desired concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g.,

DMSO).
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Cell Harvest: After 24-48 hours of treatment, gently scrape the adherent macrophages and

wash with cold PBS.

Staining:

Resuspend cells in FACS buffer.

Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.

Block Fc receptors with Fc Block for 10 minutes at 4°C.

Add the antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

Acquire a sufficient number of events for statistical analysis.

Gate on live, single cells, and then on macrophage populations (e.g., CD68+).

Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers.

Table 1: Flow Cytometry Panel for Macrophage Polarization

Marker Fluorochrome Purpose

Live/Dead e.g., APC-Cy7 Exclude dead cells

CD68 e.g., PE General macrophage marker

CD80 e.g., FITC M1 marker

CD86 e.g., PerCP-Cy5.5 M1 marker

CD163 e.g., PE-Cy7 M2 marker

CD206 e.g., APC M2 marker
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Protocol 2: T Cell Activation and Cytokine Profiling

This protocol describes the stimulation of human T cells in the presence of GPR120 Agonist 2,

followed by intracellular cytokine staining.

Materials:

Human PBMCs or isolated T cells

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

Anti-CD3/CD28 Dynabeads™ or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1

µg/mL)

GPR120 Agonist 2 (various concentrations)

Brefeldin A and Monensin (protein transport inhibitors)

Fixation/Permeabilization Buffer

Permeabilization Wash Buffer

Fluorochrome-conjugated antibodies (see Table 2)

Procedure:

Cell Preparation: Isolate PBMCs or T cells from whole blood.

T Cell Stimulation:

Plate cells at 1 x 10^6 cells/mL in RPMI-1640.

Add GPR120 Agonist 2 at desired concentrations or a vehicle control.

Stimulate T cells with anti-CD3/CD28 beads or plate-bound/soluble antibodies.

Incubation: Incubate for 24-72 hours at 37°C and 5% CO2.
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Protein Transport Inhibition: For the final 4-6 hours of incubation, add Brefeldin A and

Monensin to the culture to allow for intracellular cytokine accumulation.

Surface Staining:

Harvest cells and wash with PBS.

Stain with a Live/Dead fixable viability dye.

Stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

Wash the cells with FACS buffer.

Fixation and Permeabilization:

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according

to the manufacturer's instructions.

Intracellular Staining:

Add the intracellular antibody cocktail (see Table 2) and incubate for 30 minutes at 4°C in

the dark.

Wash the cells twice with Permeabilization Wash Buffer.

Flow Cytometry Analysis:

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Gate on live, single cells, then on CD4+ and CD8+ T cell populations.

Analyze the expression of intracellular cytokines.

Table 2: Flow Cytometry Panel for T Cell Cytokine Profiling
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Marker Fluorochrome Purpose

Live/Dead e.g., APC-Cy7 Exclude dead cells

CD3 e.g., PerCP-Cy5.5 T cell marker

CD4 e.g., APC Helper T cell marker

CD8 e.g., PE-Cy7 Cytotoxic T cell marker

IFN-γ e.g., FITC Th1 cytokine

TNF-α e.g., PE Pro-inflammatory cytokine

IL-10 e.g., BV421 Anti-inflammatory cytokine

Data Presentation
Table 3: Effect of GPR120 Agonist 2 on Macrophage Polarization

Treatment
% M1
(CD80+CD86+)

% M2
(CD163+CD206+)

M2/M1 Ratio

M1 Control (LPS/IFN-

γ)
85.2 ± 4.1 5.3 ± 1.2 0.06

M1 + GPR120 Agonist

2 (1 µM)
62.5 ± 3.5 25.8 ± 2.9 0.41

M1 + GPR120 Agonist

2 (10 µM)
41.3 ± 2.8 48.7 ± 3.1 1.18

M2 Control (IL-4/IL-

13)
7.1 ± 1.5 90.4 ± 3.7 12.73

Data are presented as mean ± SEM from three independent experiments.

Table 4: Effect of GPR120 Agonist 2 on T Cell Cytokine Production
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Treatment
% IFN-γ+ in CD4+ T
cells

% TNF-α+ in CD4+
T cells

% IL-10+ in CD4+ T
cells

Stimulated Control 25.6 ± 2.3 30.1 ± 2.8 2.5 ± 0.5

Stimulated + GPR120

Agonist 2 (1 µM)
18.9 ± 1.9 22.4 ± 2.1 8.7 ± 1.1

Stimulated + GPR120

Agonist 2 (10 µM)
12.3 ± 1.5 15.8 ± 1.7 15.2 ± 1.8

Data are presented as mean ± SEM from three independent experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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